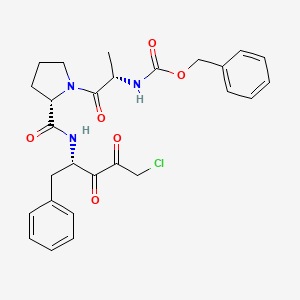

Cbz-Ala-Pro-Phe-AcCl

Description

Significance of Peptide Chemistry in Enabling Scientific Advancements

The ability to chemically synthesize peptides has revolutionized our capacity to probe biological systems, design new drugs, and create advanced materials. acs.org Synthetic peptides are invaluable tools for studying protein function and interaction, leading to breakthroughs in our understanding of enzymes and cellular signaling. nih.gov In medicine, peptide-based drugs have shown high specificity and efficacy, offering treatments for a range of conditions from metabolic disorders to cancer. inglishe.com Furthermore, the unique properties of peptides are being harnessed to develop novel biomaterials for tissue engineering and drug delivery. longdom.org The continuous innovation in peptide synthesis allows for the incorporation of unnatural amino acids and modifications to the peptide backbone, expanding the accessible chemical space for scientific discovery. wikipedia.org

Evolution of Carboxylic Acid Activation Strategies for Amide Bond Formation

The formation of the amide bond, the linkage between amino acids in a peptide, is a central challenge in peptide synthesis. umich.eduresearchgate.net This process requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amine. bachem.com Historically, a variety of methods have been developed to achieve this activation. Early strategies involved the use of acyl chlorides, which are highly reactive but can lead to side reactions. acs.orgsciencemadness.org The development of coupling reagents such as carbodiimides, phosphonium (B103445) salts, and uronium salts provided milder and more selective methods for amide bond formation. fiveable.me These reagents generate reactive intermediates in situ, minimizing unwanted side reactions. wikipedia.org The evolution of these strategies has been driven by the need for higher yields, reduced racemization, and compatibility with a wide range of functional groups. umich.edu

| Activation Strategy | Description | Advantages | Disadvantages |

| Acyl Halides | Conversion of the carboxylic acid to a highly reactive acyl chloride or fluoride (B91410). | High reactivity, rapid reaction. | Prone to racemization and side reactions, harsh conditions may be required. |

| Carbodiimides (e.g., DCC, EDC) | Formation of a highly reactive O-acylisourea intermediate. | Widely used, effective. | Can cause racemization, byproduct can be difficult to remove. |

| Active Esters (e.g., NHS, HOBt) | Formation of an ester that is more reactive than the carboxylic acid but less so than an acyl halide. | Reduced racemization, stable intermediates. | Slower reaction rates compared to acyl halides. |

| Phosphonium/Uronium Salts (e.g., HBTU, HATU) | In situ formation of active esters. | High coupling efficiency, low racemization. | More expensive reagents. |

Position of Peptide Acyl Halides as Reactive Intermediates

Peptide acyl halides, including acyl chlorides and fluorides, represent one of the earliest and most direct methods for activating the C-terminus of a peptide for subsequent coupling reactions. acs.orgacs.org These compounds are highly reactive intermediates due to the electron-withdrawing nature of the halogen, which makes the carbonyl carbon highly electrophilic. nih.gov While their high reactivity can be advantageous in driving reactions to completion, it also presents challenges, such as an increased risk of racemization at the adjacent chiral center and the potential for undesirable side reactions. acs.orgnih.gov Despite the development of milder coupling reagents, peptide acyl halides remain relevant in specific applications, particularly for the coupling of sterically hindered amino acids where high reactivity is necessary. nih.gov Modern techniques often involve the in-situ generation of peptide acyl halides to control their concentration and minimize side reactions. sciencemadness.org

Research Scope and Focus on Cbz-Ala-Pro-Phe-AcCl within Peptide Science

This article focuses specifically on the chemical compound Cbz-Ala-Pro-Phe-AcCl. This tripeptide acyl chloride incorporates several key features common in peptide chemistry research. The N-terminus is protected by a carbobenzoxy (Cbz) group, a classic protecting group that prevents unwanted reactions at the amino group of alanine (B10760859). fiveable.melibretexts.org The peptide sequence itself—Alanine-Proline-Phenylalanine—is of interest due to the unique conformational constraints imposed by the proline residue and the aromatic nature of phenylalanine. The C-terminal acyl chloride represents a highly activated state for this peptide, making it a potent acylating agent. acs.org The study of such a molecule provides insights into the reactivity of peptide acyl halides, the influence of the peptide sequence on reaction outcomes, and the strategies for its use in the synthesis of larger, more complex peptides.

| Component | Role in Cbz-Ala-Pro-Phe-AcCl |

| Carbobenzoxy (Cbz) | N-terminal protecting group, prevents unwanted side reactions at the alanine amino group. |

| Alanine (Ala) | An amino acid with a small, non-polar side chain. |

| Proline (Pro) | A cyclic amino acid that introduces conformational rigidity into the peptide backbone. |

| Phenylalanine (Phe) | An aromatic amino acid that can engage in pi-stacking and hydrophobic interactions. |

| Acyl Chloride (AcCl) | A highly reactive functional group that activates the C-terminus for amide bond formation. |

Properties

Molecular Formula |

C27H30ClN3O6 |

|---|---|

Molecular Weight |

528.0 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[(2S)-2-[[(2S)-5-chloro-3,4-dioxo-1-phenylpentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C27H30ClN3O6/c1-18(29-27(36)37-17-20-11-6-3-7-12-20)26(35)31-14-8-13-22(31)25(34)30-21(24(33)23(32)16-28)15-19-9-4-2-5-10-19/h2-7,9-12,18,21-22H,8,13-17H2,1H3,(H,29,36)(H,30,34)/t18-,21-,22-/m0/s1 |

InChI Key |

NBJIZMYGONESQG-NYVOZVTQSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)C(=O)CCl)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)C(=O)CCl)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Cbz Ala Pro Phe Accl and Analogous Peptide Acyl Chlorides

Direct Halogenation Approaches from Carboxylic Acids

Direct halogenation involves treating the N-protected amino acid or peptide carboxylic acid with a chlorinating agent. This approach is valued for its straightforwardness, though careful control of reaction conditions is often necessary to prevent side reactions, particularly racemization at the chiral α-carbon. youtube.comsigmaaldrich.com

Utilization of Thionyl Chloride in Peptide Acyl Chloride Synthesis

Thionyl chloride (SOCl₂) is a classical and potent reagent for the conversion of carboxylic acids to acyl chlorides. google.com In peptide synthesis, it has been used to prepare N-protected amino acyl chlorides. youtube.com The reaction proceeds with the formation of gaseous byproducts, sulfur dioxide and hydrogen chloride, which simplifies purification as they can be readily removed from the reaction mixture.

However, the use of thionyl chloride is not without challenges. The strongly acidic conditions generated can lead to the cleavage of acid-labile protecting groups. Furthermore, protected α-amino acyl chlorides are susceptible to racemization, and in some cases, may undergo decarbonylation. youtube.com Catalysts such as N,N-dimethylformamide (DMF) are often employed to accelerate the reaction, although this can sometimes introduce other byproducts. youtube.comgoogle.com Historical applications include the synthesis of natural product depsipeptides, though its use has been somewhat superseded by milder reagents to minimize side reactions. nih.gov

Table 1: General Conditions for Acyl Chloride Formation with Thionyl Chloride

| Parameter | Condition | Reference |

|---|---|---|

| Reagent | Thionyl Chloride (SOCl₂) | youtube.comgoogle.com |

| Substrate | N-protected amino acid or peptide | youtube.com |

| Catalyst | N,N-Dimethylformamide (DMF) (optional) | youtube.com |

| Solvent | Inert solvents like isopropyl acetate | youtube.com |

| Temperature | Often performed at room temperature | youtube.com |

| Byproducts | SO₂, HCl (gaseous) | youtube.com |

Application of Oxalyl Chloride for Activated Peptide Derivative Formation

Oxalyl chloride ((COCl)₂) is another effective reagent for synthesizing acyl chlorides from carboxylic acids and is often considered milder than thionyl chloride. chemicalbook.com Its byproducts, carbon dioxide, carbon monoxide, and hydrogen chloride, are all gaseous, which facilitates workup. orgsyn.org

A significant advancement in its application for peptide synthesis is its use in combination with a catalytic amount of triphenylphosphine (B44618) oxide (Ph₃PO). This system has been shown to efficiently couple even hindered carboxylic acids with weak nucleophiles, affording dipeptides in high yields with minimal racemization. organic-chemistry.orgresearchgate.net The reaction is typically rapid, often completing within minutes under mild conditions. organic-chemistry.orgresearchgate.net The proposed mechanism involves the in-situ formation of a highly reactive phosphonium (B103445) species (Ph₃PCl₂) which acts as the carboxylate activator. researchgate.net This method is compatible with common amine protecting groups such as Boc, Cbz, and Fmoc. researchgate.net

Table 2: Racemization-Free Dipeptide Synthesis Using Oxalyl Chloride

| Component | Role/Amount | Reference |

|---|---|---|

| Chlorinating Agent | Oxalyl chloride (1.5 equiv.) | organic-chemistry.orgresearchgate.net |

| Catalyst | Triphenylphosphine oxide (20 mol %) | organic-chemistry.orgresearchgate.net |

| Base | Triethylamine (2.0 equiv.) | organic-chemistry.org |

| Solvent | 1,2-dichloroethane | organic-chemistry.org |

| Reaction Time | ~10 minutes | organic-chemistry.orgresearchgate.net |

| Outcome | High yields (67-90%) with no racemization | researchgate.net |

Other Chlorinating Agents and Reagents for Peptide Acyl Chloride Generation (e.g., Ghosez' reagent)

To overcome the harshness of traditional chlorinating agents, specialized reagents have been developed. Among the most notable is 1-chloro-N,N,2-trimethyl-1-propenylamine, commonly known as Ghosez's reagent. sigmaaldrich.comatlanchimpharma.com This reagent is highly valued because it enables the conversion of carboxylic acids into their corresponding acyl chlorides under strictly neutral conditions. sigmaaldrich.comnih.goventegris.com

This neutrality is particularly advantageous in peptide synthesis, as it minimizes the risk of racemization and the degradation of sensitive functional groups or protecting groups often present in complex peptide fragments. sigmaaldrich.comnih.gov Ghosez's reagent has been successfully employed in the total synthesis of natural products and in challenging coupling steps where standard peptide coupling conditions have failed. nih.govatlanchimpharma.com The reaction mechanism involves the formation of an intermediate that readily eliminates a stable amide byproduct, driving the reaction to completion. entegris.com

Indirect Synthetic Pathways to Peptide Acyl Chlorides

Indirect methods for generating peptide acyl chlorides involve the initial formation of a different activated species, which is then converted into the target acyl chloride. These multi-step approaches can offer alternative pathways for activation, sometimes under milder conditions than direct halogenation.

Conversion from Mixed Anhydrides

The mixed anhydride (B1165640) method is a cornerstone of peptide synthesis. thieme-connect.dehighfine.com In this procedure, an N-protected amino acid is reacted with an acid chloride, typically an alkyl chloroformate like isobutyl chloroformate, in the presence of a tertiary amine. thieme-connect.de This forms a mixed carbonic-carboxylic anhydride. This activated intermediate is usually reacted directly with an amine component to form the peptide bond. thieme-connect.de

While the primary use of mixed anhydrides is for direct coupling, the term can be used more broadly to include other activated species, and the chemistry is closely related to acyl chlorides. organicreactions.orgresearchgate.net For instance, the reaction of an N-protected amino acid with pivaloyl chloride (trimethylacetyl chloride) also forms a mixed anhydride that is effective for coupling hindered amino acids. thieme-connect.degoogle.com The conversion of these mixed anhydrides into the corresponding peptide acyl chloride is not a standard, direct transformation but represents a related class of carboxyl activation. The choice of the activating acid component is crucial to direct the nucleophilic attack of the incoming amine to the correct carbonyl group, thus avoiding the formation of undesired byproducts. thieme-connect.de

Strategies Involving Phosphonium Salts

Phosphonium-based coupling reagents are widely used in modern peptide synthesis. The general mechanism involves the reaction of a carboxylic acid with the phosphonium salt to generate a highly reactive acyloxy-phosphonium salt intermediate. nih.govacs.org This intermediate is typically intercepted in situ by the amine component to yield the desired amide.

However, mechanistic studies have revealed that this acyloxy-phosphonium intermediate can follow multiple pathways. One of these pathways is the conversion into an acyl chloride. nih.govacs.org This transformation is analogous to transformations observed in other halophosphonium-mediated amidations. The in-situ generation of phosphonium salts from reagents like triphenylphosphine (PPh₃) and N-chlorophthalimide can activate carboxylic acids, which then may proceed through an acyl chloride intermediate before forming the final amide bond. nih.govacs.org This represents an indirect route to the acyl chloride, generated transiently within the reaction mixture.

Table 3: Compound Names Mentioned in the Article

| Abbreviation/Trivial Name | Full Chemical Name |

|---|---|

| Cbz-Ala-Pro-Phe-AcCl | N-Carboxybenzyl-L-alanyl-L-prolyl-L-phenylalanine acyl chloride |

| SOCl₂ | Thionyl chloride |

| (COCl)₂ | Oxalyl chloride |

| DMF | N,N-Dimethylformamide |

| Ph₃PO | Triphenylphosphine oxide |

| Boc | tert-Butyloxycarbonyl |

| Cbz | Carboxybenzyl |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Ghosez' reagent | 1-Chloro-N,N,2-trimethyl-1-propenylamine |

Considerations for Stereochemical Integrity During Synthesis

Maintaining the chiral purity of the amino acid residues is a central challenge in peptide synthesis, particularly during the activation of the C-terminal carboxyl group which is necessary for the formation of the acyl chloride. researchgate.net Racemization, the conversion of a chiral amino acid from its L- or D-form to a mixture of both, can significantly impact the biological activity of the final peptide. nih.gov

The activation of the C-terminal carboxyl group of a peptide to form an acyl chloride significantly increases the acidity of the α-proton, making it susceptible to abstraction by a base. This deprotonation leads to the formation of a planar enolate intermediate, which upon reprotonation can yield either the original L-enantiomer or the undesired D-enantiomer. researchgate.net Another significant pathway for racemization, particularly for N-acyl peptides, is through the formation of a 5(4H)-oxazolone intermediate. sigmaaldrich.com

Several strategies have been developed to minimize racemization during this critical step:

Choice of Reagents: The use of milder chlorinating agents is preferred. For example, fluoroamidinium salts can convert carboxylic acids to the corresponding acid fluorides, which are more stable towards water and less prone to oxazolone (B7731731) formation compared to acyl chlorides. sigmaaldrich.com

Low Temperatures: Performing the activation and subsequent coupling reactions at low temperatures significantly reduces the rate of racemization.

Use of Additives: The addition of certain reagents can suppress racemization. For instance, copper(II) chloride has been shown to be an effective additive in carbodiimide-mediated couplings to prevent epimerization. nih.gov

Base Selection: The choice and stoichiometry of the base used in the coupling reaction are critical. Sterically hindered, non-nucleophilic bases are often preferred to minimize proton abstraction from the chiral center. researchgate.net

The following table summarizes various strategies to minimize racemization during C-terminal activation:

| Strategy | Method | Rationale |

| Reagent Selection | Use of fluoroamidinium salts (e.g., TFFH) | Forms more stable acid fluorides, reducing oxazolone formation. sigmaaldrich.com |

| Use of oxalyl chloride with catalytic triphenylphosphine oxide | Promotes rapid conversion to the acyl chloride, minimizing exposure to conditions that cause racemization. researchgate.net | |

| Reaction Conditions | Low temperature (e.g., 0 °C to -20 °C) | Reduces the rate of both the desired reaction and the undesired racemization. |

| Additives | Addition of copper(II) chloride | Suppresses the formation of oxazolone intermediates. nih.gov |

| Base Selection | Use of sterically hindered bases (e.g., 2,4,6-collidine) | Minimizes α-proton abstraction due to steric hindrance. |

After the synthesis of Cbz-Ala-Pro-Phe-AcCl, it is crucial to assess its chiral purity to ensure that racemization has been minimized. Several analytical techniques are employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating enantiomers. The synthesized peptide acyl chloride can be converted to a stable derivative and then analyzed on a chiral stationary phase. The presence of a peak corresponding to the D-enantiomer would indicate racemization.

Gas Chromatography (GC) on a Chiral Column: Similar to HPLC, GC with a chiral stationary phase can be used to separate enantiomers of derivatized amino acids after hydrolysis of the peptide.

Mass Spectrometry (MS) with Chiral Probes: This technique involves reacting the peptide with a chiral probe, which results in the formation of diastereomers that can be distinguished by their mass-to-charge ratio or fragmentation patterns in the mass spectrometer. biosynth.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as common for routine purity checks, NMR can be used with chiral shift reagents to differentiate between enantiomers.

The following table outlines common methods for assessing chiral purity:

| Method | Principle | Advantages |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, well-established for peptide analysis. |

| Chiral GC | Separation of volatile enantiomeric derivatives on a chiral column. | High sensitivity and resolution. |

| Mass Spectrometry with Chiral Probes | Formation of diastereomers with distinct mass spectrometric behavior. biosynth.com | High sensitivity and specificity. biosynth.com |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes that exhibit different chemical shifts. | Provides structural information. |

Protecting Group Strategies in Cbz-Peptide Acyl Chloride Synthesis

The successful synthesis of Cbz-Ala-Pro-Phe-AcCl relies on a robust protecting group strategy to prevent unwanted side reactions at the N-terminus and any reactive side chains of the amino acids. researchgate.net

The Carbobenzyloxy (Cbz) group, introduced by Bergmann and Zervas, was a landmark development in peptide chemistry. libretexts.org It serves as a urethane-type protecting group for the N-terminal amino group. The key features of the Cbz group in the context of synthesizing peptide acyl chlorides are:

Stability: The Cbz group is stable under the conditions required for peptide bond formation and for the conversion of the C-terminal carboxyl group to an acyl chloride. nih.gov It is resistant to the mildly acidic or basic conditions often employed in these steps.

Prevention of Racemization: Urethane-type protecting groups like Cbz are known to suppress racemization during peptide coupling. The lone pair of electrons on the urethane (B1682113) nitrogen is delocalized into the carbonyl group, making it less available to participate in the formation of the 5(4H)-oxazolone ring, a key intermediate in the racemization of N-acylamino acids. researchgate.net

Facile Removal: The Cbz group can be readily removed under mild, non-hydrolytic conditions by catalytic hydrogenolysis (e.g., H₂/Pd-C), which does not affect the newly formed peptide bonds. nih.gov

In a multi-step synthesis of a peptide like Cbz-Ala-Pro-Phe-AcCl, an orthogonal protection strategy is essential. This strategy employs protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected. libretexts.org

For the synthesis of the Cbz-Ala-Pro-Phe-OH precursor, a common orthogonal approach would involve:

N-terminal Protection: The Cbz group is used for the N-terminal alanine (B10760859). It is stable to the conditions used for removing other protecting groups.

C-terminal Protection: During the stepwise assembly of the peptide, the C-terminus of the growing peptide chain is often protected as an ester (e.g., methyl or benzyl (B1604629) ester). This ester can be selectively cleaved at the end of the peptide synthesis to liberate the free carboxylic acid for conversion to the acyl chloride.

Side-Chain Protection: If any of the amino acids had reactive side chains, they would be protected with groups that are stable to the conditions of both peptide coupling and N-terminal deprotection. For Ala, Pro, and Phe, no side-chain protection is necessary.

A potential orthogonal protection scheme for the synthesis of the precursor Cbz-Ala-Pro-Phe-OH could involve the use of a tert-butyl (tBu) based protecting group for a side chain if needed, as the Cbz group is stable to the acidic conditions (e.g., trifluoroacetic acid) used to remove tBu groups. researchgate.net This orthogonality ensures that the protecting groups can be removed in a specific order without affecting other protected functionalities, which is a cornerstone of modern peptide synthesis. libretexts.org

The following table illustrates a hypothetical orthogonal protection scheme:

| Functional Group | Protecting Group | Deprotection Condition | Orthogonality |

| N-terminus (Alanine) | Carbobenzyloxy (Cbz) | H₂/Pd-C | Stable to mild acid and base. |

| C-terminus (Phenylalanine) | Methyl Ester (OMe) | Saponification (e.g., NaOH) | Stable to hydrogenolysis and mild acid. |

| Side Chain (e.g., Lysine) | tert-Butoxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) | Stable to hydrogenolysis and saponification. |

Chemical Reactivity and Mechanistic Aspects of Cbz Ala Pro Phe Accl

Nucleophilic Acyl Substitution Reactions of Peptide Acyl Chlorides

Acyl chlorides are among the most reactive derivatives of carboxylic acids. chemrevise.org The carbon atom of the carbonyl group (C=O) in Cbz-Ala-Pro-Phe-AcCl is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it a prime target for nucleophilic acyl substitution, a two-step addition-elimination mechanism. savemyexams.commasterorganicchemistry.com In this process, a nucleophile attacks the carbonyl carbon, forming a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. masterorganicchemistry.com

The reaction of Cbz-Ala-Pro-Phe-AcCl with primary and secondary amines is a cornerstone of peptide synthesis, leading to the formation of a new amide (peptide) bond. Amines are potent nucleophiles and react readily with acyl chlorides. fishersci.co.uk The reaction is typically rapid and exothermic, often requiring cooling to control the rate. bocsci.com The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the acyl chloride's carbonyl carbon. savemyexams.com This is followed by the elimination of a chloride ion, and a proton is subsequently removed from the nitrogen atom, often by another molecule of the amine acting as a base, to yield the stable amide product and an ammonium (B1175870) chloride salt. savemyexams.com

The high reactivity of acyl chlorides allows these couplings to proceed efficiently, often providing high yields of the desired peptide. hepatochem.comresearchgate.net This method is particularly valuable for coupling sterically hindered amino acids where other coupling reagents might fail. core.ac.uk The reaction is so efficient that it can often be performed in aqueous conditions (a Schotten-Baumann reaction), as the aminolysis reaction is significantly faster than the competing hydrolysis reaction, provided an excess of the amine is used. stackexchange.com

| Nucleophile | Relative Reactivity | Product Type | Typical Conditions |

| Primary Amines (e.g., Glycine (B1666218) methyl ester) | Very High | Substituted Amide | Aprotic solvent (e.g., DCM, THF), often with a non-nucleophilic base (e.g., Pyridine, DIEA) at 0°C to RT. fishersci.co.uk |

| Secondary Amines (e.g., N-methyl-glycine methyl ester) | High | N,N-Disubstituted Amide | Similar to primary amines, though may be slightly slower due to increased steric hindrance. |

| Ammonia | Very High | Primary Amide | Aqueous or anhydrous ammonia. stackexchange.com |

Cbz-Ala-Pro-Phe-AcCl can undergo esterification with alcohols and phenols to form the corresponding esters. savemyexams.com This reaction also proceeds via a nucleophilic acyl substitution mechanism. savemyexams.com Alcohols are generally weaker nucleophiles than amines, so the reaction is typically slower. savemyexams.com To facilitate the reaction, it is often carried out in the presence of a non-nucleophilic base like pyridine, which serves to catalyze the reaction and neutralize the hydrochloric acid (HCl) byproduct. wikipedia.org

Phenols are less nucleophilic than alcohols due to the delocalization of the oxygen's lone pair into the aromatic ring. Consequently, their reaction with acyl chlorides often requires more forcing conditions, such as heating. savemyexams.comsavemyexams.com The reactivity of phenols can be significantly enhanced by converting them into their conjugate base, phenoxides, by using a stronger base. The resulting phenoxide ion is a much more potent nucleophile. savemyexams.com

| Nucleophile | Relative Reactivity | Product Type | Typical Conditions |

| Primary Alcohols (e.g., Methanol) | Moderate | Ester | Aprotic solvent, often with a base like pyridine. sciencemadness.org |

| Secondary Alcohols (e.g., Isopropanol) | Moderate to Low | Ester | Slower than with primary alcohols due to steric hindrance. |

| Phenols (e.g., Phenol) | Low | Phenyl Ester | Requires heat and/or a base to proceed efficiently. savemyexams.com |

| Phenoxides (e.g., Sodium Phenoxide) | High | Phenyl Ester | Reacts readily due to enhanced nucleophilicity. sci-hub.se |

Thiols (R-SH) are excellent nucleophiles, often more so than their alcohol counterparts, and react readily with Cbz-Ala-Pro-Phe-AcCl to form thioesters (R-CO-SR'). nih.gov This reaction is fundamental to many modern peptide ligation strategies, where C-terminal thioesters act as key intermediates. ethz.ch The formation of a thioester bond proceeds through the same nucleophilic addition-elimination pathway. masterorganicchemistry.com

Other heteroatom nucleophiles can also be employed. For instance, reaction with sodium azide (B81097) would yield a peptide acyl azide, a versatile intermediate that can be used in Curtius rearrangements or for further coupling reactions. Similarly, reaction with hydrazine (B178648) derivatives can produce acyl hydrazides, which are also useful synthetic intermediates.

| Nucleophile | Relative Reactivity | Product Type |

| Thiols (e.g., Benzyl (B1604629) Mercaptan) | High | Thioester |

| Azide Ion (N₃⁻) | High | Acyl Azide |

| Hydrazine (H₂NNH₂) | High | Acyl Hydrazide |

Competing and Undesired Reaction Pathways

While highly useful, the reactivity of Cbz-Ala-Pro-Phe-AcCl also makes it prone to several competing and undesired side reactions. These pathways can lower the yield of the desired product and, critically, can lead to a loss of the carefully established stereochemistry of the amino acid residues.

One of the most significant competing reactions is hydrolysis. Acyl chlorides react vigorously with water to form the corresponding carboxylic acid (in this case, Cbz-Ala-Pro-Phe-OH) and HCl. savemyexams.comchemguide.co.uk This reaction is typically very fast, especially with simple acyl chlorides. chemguideforcie.co.uk The high reactivity is due to water acting as a nucleophile, attacking the electrophilic carbonyl carbon. savemyexams.com Because of this, Cbz-Ala-Pro-Phe-AcCl must be handled under strictly anhydrous (dry) conditions to prevent premature degradation.

The rate of hydrolysis is influenced by several factors. It is generally faster in neutral or basic conditions compared to acidic conditions, where the nucleophilicity of water is reduced. stackexchange.com The insolubility of larger acyl chlorides in water can slow the reaction, but in peptide synthesis, which often uses polar aprotic solvents like DMF or NMP, even trace amounts of water can be detrimental. stackexchange.comannualreviews.org While acyl fluorides show greater stability in water compared to acyl chlorides, the latter's high reactivity remains a double-edged sword. researchgate.net

| Condition | Effect on Hydrolysis Rate | Rationale |

| Presence of Water | Increases | Water is the reactant for hydrolysis. chemguide.co.uk |

| Increased Temperature | Increases | Provides activation energy for the reaction. |

| Basic pH | Increases | Hydroxide ions are stronger nucleophiles than water. chemguideforcie.co.uk |

| Polar Solvents | Increases | Solvents that can solvate the transition state can accelerate the reaction. annualreviews.org |

A particularly problematic side reaction in peptide chemistry involving acyl chlorides is the formation of a 5(4H)-oxazolone (or azlactone) intermediate. mdpi.comnih.gov This occurs through an intramolecular nucleophilic attack where the carbonyl oxygen of the preceding amino acid residue (in this case, the proline residue) attacks the highly electrophilic acyl chloride carbon. nih.gov This cyclization reaction is a significant risk when activating the carboxyl group of a peptide. bachem.com

Once the oxazolone (B7731731) ring is formed, the α-hydrogen of the C-terminal amino acid (phenylalanine) becomes highly acidic. mdpi.combachem.com In the presence of even a weak base, this proton can be easily abstracted to form a planar, achiral enolate intermediate. rsc.org Reprotonation of this intermediate can occur from either face, leading to racemization—the loss of stereochemical purity at the α-carbon. mdpi.comrsc.org This is a major cause of epimerization in peptide synthesis and can result in a mixture of diastereomeric peptide products that are difficult to separate and may have different biological activities. mdpi.com The risk of oxazolone formation is a key reason why alternative, less aggressive coupling reagents are often preferred, especially when coupling peptide fragments. bachem.com

| Factor | Impact on Oxazolone Formation/Racemization | Rationale |

| Strong Carboxyl Activation (e.g., Acyl Chloride) | Increases Risk | Creates a highly electrophilic center susceptible to intramolecular attack. mdpi.combachem.com |

| Presence of Base | Increases Risk | Catalyzes both the oxazolone formation and the subsequent enolization leading to racemization. mdpi.com |

| Prolonged Reaction Time | Increases Risk | Allows more time for the side reaction to occur. bachem.com |

| Proline as Penultimate Residue | Reduces Risk | The rigid, cyclic structure of proline's backbone nitrogen makes it unable to participate in the intramolecular cyclization to form the oxazolone. Therefore, in the specific case of Cbz-Ala-Pro -Phe-AcCl, this pathway is sterically hindered and less likely compared to peptides with other amino acids at the penultimate position. |

Intramolecular Cyclization and Rearrangements

The structure of Cbz-Ala-Pro-Phe-AcCl allows for several potential intramolecular reactions, primarily driven by the electrophilicity of the acyl chloride. The most significant of these are oxazolone formation and, under specific conditions, macrocyclization.

Oxazolone Formation and Epimerization: The most common intramolecular rearrangement for a C-terminal activated amino acid, such as the Phenylalanine in Cbz-Ala-Pro-Phe-AcCl, is the formation of a 5(4H)-oxazolone, also known as an azlactone. revistadechimie.robibliomed.org This reaction occurs when the nucleophilic oxygen of the preceding amide bond (from the Pro-Phe linkage) attacks the highly electrophilic carbonyl carbon of the acyl chloride. bibliomed.org This process is often mediated by a base, which can facilitate the cyclization. bibliomed.orgcore.ac.uk

The formation of the oxazolone intermediate is a critical concern in peptide synthesis because it is a planar, achiral (or rapidly racemizing) structure. bibliomed.orgethz.ch The α-proton of the Phenylalanine residue becomes highly acidic and can be easily abstracted by a base. bibliomed.orgmdpi.com Subsequent reprotonation can occur from either face of the planar intermediate, leading to epimerization—the loss of stereochemical integrity at the chiral center. mdpi.comrsc.org This results in a mixture of L- and D-isomers of the peptide, complicating purification and reducing the yield of the desired stereochemically pure product. bachem.com Studies on N-acetyl-l-phenylalanine have shown that the presence of the α-amido group is essential for this cyclization pathway. acs.org While urethane-based protecting groups like Cbz are known to reduce the rate of racemization compared to other acyl groups, the high reactivity of the acyl chloride means the risk remains significant. core.ac.ukacs.org

Intramolecular Cyclization (Macrolactamization): While the N-terminus of Cbz-Ala-Pro-Phe-AcCl is protected, if the Cbz group were to be removed to yield a free amine, the linear peptide could undergo a head-to-tail intramolecular cyclization to form a cyclic tetrapeptide. nih.gov The proline residue in the sequence is known to induce a β-turn conformation, which pre-organizes the peptide backbone by bringing the N- and C-termini into proximity, thereby favoring cyclization over intermolecular polymerization. researchgate.net However, for peptides shorter than seven residues, this reaction can also compete with cyclodimerization. nih.gov The high reactivity of the acyl chloride would facilitate this lactam formation, though it would require careful control of reaction conditions, such as high dilution, to favor the intramolecular pathway. acs.org

Other Rearrangements: The acyl chloride can also participate in other rearrangements under specific conditions. For instance, the Curtius rearrangement involves the conversion of an acyl azide (which can be formed from an acyl chloride) to an isocyanate. nih.govlscollege.ac.inwikipedia.org While not a direct rearrangement of the acyl chloride itself, it represents a potential synthetic pathway to other derivatives. organic-chemistry.org

Influence of Reaction Conditions on Reactivity and Selectivity

The outcome of reactions involving Cbz-Ala-Pro-Phe-AcCl is highly dependent on the experimental conditions. Key factors include the choice of solvent and the type of base used, which can dramatically influence reaction rates, yields, and the prevalence of side reactions like epimerization. acs.org

Solvent Effects in Acyl Chloride Transformations

The solvent plays a crucial role in reactions with peptide acyl chlorides, affecting substrate solubility, reaction rates, and the stabilization of intermediates or transition states. acs.orgnih.gov Acyl chlorides are sensitive to protic solvents like water and alcohols, which can lead to rapid hydrolysis or esterification, respectively. tandfonline.com However, under specific biphasic conditions (e.g., Schotten-Baumann), reactions in water are possible. nih.govnsf.gov

In peptide synthesis, polar aprotic solvents are most commonly employed. nih.gov The polarity of the solvent can have a significant impact on side reactions. More polar solvents are known to favor racemization, potentially by stabilizing the charged intermediates involved in the oxazolone pathway. nih.gov Therefore, a careful balance must be struck between ensuring solubility of the peptide and minimizing undesirable side reactions.

Below is a table summarizing the effects of common solvents in transformations involving peptide acyl chlorides.

| Solvent | Type | Typical Effects on Acyl Chloride Reactions | Citations |

| Dichloromethane (B109758) (DCM) | Aprotic, Nonpolar | Good solvent for many protected peptides, generally low incidence of racemization. Commonly used for the preparation and in situ use of amino acid chlorides. | core.ac.uknih.gov |

| Tetrahydrofuran (THF) | Aprotic, Polar | Often preferred over more polar solvents like DMF to minimize racemization. Good for solubility. | mdpi.comnih.gov |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | High solvating power for peptides, but can increase the rate of racemization through oxazolone formation compared to less polar alternatives. | mdpi.comnih.gov |

| Acetonitrile (B52724) (MeCN) | Aprotic, Polar | Sometimes preferred over DMF to reduce racemization, though solubility can be a limiting factor for larger protected peptides. | nih.gov |

| Propylene Carbonate (PC) | Aprotic, Polar | A "greener" alternative to DMF, has shown good performance in peptide couplings with low levels of epimerization. |

This table is generated based on established principles in peptide chemistry and may be subject to variations based on specific reaction conditions.

Role of Bases in Proton Scavenging and Reaction Promotion

Bases are essential in reactions involving acyl chlorides for two primary reasons: to neutralize the hydrochloric acid (HCl) generated as a byproduct and to facilitate the desired reaction, often by deprotonating the nucleophile. However, the choice of base is critical, as it can also promote undesirable side reactions. bibliomed.orgbachem.com

In the context of Cbz-Ala-Pro-Phe-AcCl reacting with a nucleophile (e.g., an amino acid ester), a base is required to scavenge the HCl formed. If left unneutralized, the acid would protonate the nucleophile, rendering it unreactive. Tertiary amines, such as N,N-diisopropylethylamine (DIPEA, or Hünig's base) and N-methylmorpholine (NMM), are frequently used because they are generally non-nucleophilic and have appropriate basicity. bachem.com

The basicity of the amine can significantly influence the degree of epimerization. Stronger bases can accelerate the abstraction of the α-proton from the oxazolone intermediate, thereby increasing the rate of racemization. mdpi.com For this reason, weaker bases like NMM or sym-collidine are sometimes recommended over stronger ones like DIPEA when there is a high risk of racemization. bachem.com The use of a base is a key factor in the formation of the oxazolone itself, which can lead to racemization. core.ac.uk

The following table details the roles of common bases in peptide acyl chloride reactions.

| Base | pKa of Conjugate Acid | Common Role & Characteristics | Potential Side Effects | Citations |

| N,N-Diisopropylethylamine (DIPEA) | ~10.75 | Strong, sterically hindered non-nucleophilic base. Effective proton scavenger. | High basicity can promote significant racemization via oxazolone formation. | mdpi.combachem.com |

| N-Methylmorpholine (NMM) | ~7.4 | Weaker base than DIPEA. Often preferred to minimize racemization. | May be less effective in promoting very difficult couplings. | bachem.comnih.gov |

| sym-Collidine | ~7.4 | Sterically hindered, weak base. Recommended for couplings with a high risk of racemization. | Less commonly used, may have lower efficacy than NMM or DIPEA. | bachem.com |

| Sodium Bicarbonate (NaHCO₃) | ~10.3 (pKa2 of H₂CO₃) | Mild inorganic base. Often used in two-phase (Schotten-Baumann) systems to minimize contact between the base and the acyl chloride, reducing racemization. | Limited solubility in organic solvents; requires biphasic conditions. | core.ac.uk |

This table is generated based on established principles in peptide chemistry and may be subject to variations based on specific reaction conditions.

Advanced Applications of Cbz Ala Pro Phe Accl in Non Clinical Organic Synthesis

Convergent Peptide Synthesis Strategies

Convergent synthesis, where protected peptide fragments are independently synthesized and then coupled, is an effective strategy for producing large peptides and small proteins. nih.govaiche.org This approach minimizes the cumulative yield losses and difficult purifications associated with linear, stepwise synthesis, especially for long or complex sequences. Cbz-Ala-Pro-Phe-AcCl is an ideal building block for such strategies due to its activated C-terminus, which facilitates the crucial fragment condensation step.

In segment condensation, Cbz-Ala-Pro-Phe-AcCl serves as the activated carboxyl component. The acyl chloride is typically generated in situ from the corresponding carboxylic acid (Cbz-Ala-Pro-Phe-OH) using reagents like oxalyl chloride or thionyl chloride, and then immediately reacted with the N-terminally deprotected amino component of another peptide segment. organic-chemistry.org This method is powerful for coupling sterically hindered residues where standard carbodiimide-based reagents may be inefficient. nih.gov The high electrophilicity of the acyl chloride drives the reaction to completion, often in non-polar solvents where side reactions can be minimized. luxembourg-bio.com

Key advantages of using a tripeptide acyl chloride like Cbz-Ala-Pro-Phe-AcCl include:

High Reactivity: Ensures efficient coupling, even with challenging sequences or sterically hindered N-termini.

Reduced Racemization Risk at the C-terminus: The Phenylalanine residue is activated, but the preceding Proline residue can help mitigate racemization, a common problem in fragment condensation.

While highly reactive acyl chlorides are not typically used for stepwise, one-by-one amino acid additions in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), they are valuable for convergent SPPS approaches. researchgate.net5z.com In this context, Cbz-Ala-Pro-Phe-AcCl can be used to couple the entire tripeptide segment to a resin-bound peptide. peptide.compeptide.com The N-terminus of the peptide chain anchored to the solid support is deprotected, and the Cbz-Ala-Pro-Phe-AcCl is added in solution to effect the coupling. researchgate.net This strategy is particularly advantageous for:

Overcoming Difficult Sequences: Introducing a pre-formed tripeptide can bypass problematic on-resin couplings or aggregation-prone sequences. nih.gov

Improving Synthesis Efficiency: A single coupling of a tripeptide fragment is faster than three individual amino acid coupling and deprotection cycles. aiche.org

Synthesis of Block Copolymers: The peptide fragment can be coupled to a non-peptidic polymer chain initiated on the solid support, creating well-defined peptide-polymer hybrids.

Liquid-Phase Peptide Synthesis (LPPS), or solution-phase synthesis, is well-suited for the large-scale production of peptides and is where acyl chlorides have historically been employed. libretexts.orgresearchgate.net In a typical LPPS fragment condensation, Cbz-Ala-Pro-Phe-AcCl would be reacted with a C-terminally protected peptide ester (e.g., H-Gly-Val-OMe) in an appropriate organic solvent with a non-nucleophilic base to scavenge the generated HCl. nih.gov The resulting protected pentapeptide (Cbz-Ala-Pro-Phe-Gly-Val-OMe) can then be purified by extraction or crystallization, avoiding chromatography. researchgate.net The efficiency of this approach relies on the high reactivity of the acyl chloride and the ability to purify intermediates at each stage. acs.org

| Synthesis Strategy | Role of Cbz-Ala-Pro-Phe-AcCl | Key Advantage | Considerations |

|---|---|---|---|

| Segment Condensation (Solution) | Activated Carboxyl Component | High coupling efficiency for large, purified fragments. | Requires careful control of stoichiometry and conditions to minimize racemization. |

| SPPS Integration (Convergent) | Fragment for Coupling to Resin-Bound Peptide | Bypasses difficult on-resin sequences and improves efficiency. researchgate.net | Solubility of the acyl chloride fragment can be a limiting factor. |

| LPPS Methodologies | Reactive Intermediate for Stepwise or Fragment Coupling | Scalability and purification of intermediates leads to high final purity. libretexts.org | More time-consuming than SPPS due to intermediate workups. |

Preparation of Peptide-Based Building Blocks for Materials Science

Peptides are increasingly used as programmable building blocks for the bottom-up synthesis of advanced nanomaterials. springernature.com Their ability to self-assemble into well-ordered structures like nanofibers, gels, and vesicles is dictated by their amino acid sequence. The reactive nature of Cbz-Ala-Pro-Phe-AcCl makes it an excellent starting point for creating functional peptide-based materials.

By reacting Cbz-Ala-Pro-Phe-AcCl with nucleophile-functionalized molecules, a variety of peptide conjugates can be synthesized. For instance, reaction with an amino-terminated polyethylene (B3416737) glycol (PEG) chain yields a peptide-polymer amphiphile. Similarly, reaction with an amino-functionalized lipid creates a peptide-lipid conjugate. These amphiphilic molecules, containing the hydrophobic Cbz-Ala-Pro-Phe block and a hydrophilic polymer or lipid headgroup, can self-assemble in aqueous environments into micelles, nanotubes, or other nanostructures for applications in materials science. springernature.comresearchgate.net The specific tripeptide sequence, particularly the rigid Proline residue, can induce β-turn structures that facilitate ordered assembly.

Synthesis of Peptidomimetics and Non-Natural Peptide Constructs

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties, such as enhanced stability against proteolytic degradation. jacsdirectory.comjacsdirectory.com The high electrophilicity of the acyl chloride in Cbz-Ala-Pro-Phe-AcCl allows it to react with a diverse range of non-proteinogenic nucleophiles to form stable, non-amide linkages. This opens a pathway to a wide array of peptidomimetic and unnatural peptide constructs. nih.gov

For example, Cbz-Ala-Pro-Phe-AcCl can be coupled with:

Hydrazine (B178648) derivatives: to form aza-peptides, where the α-carbon of the C-terminal phenylalanine is replaced by a nitrogen atom. acs.org

Amino alcohols: to form ester linkages, creating depsipeptides.

Unnatural amino acids: including β- or γ-amino acids, to create oligomers with altered backbone structures and folding propensities. researchgate.net

Thioacids or thiols: leading to the formation of thioamides or thioesters, which are important isosteres of the amide bond.

| Reactant (Nucleophile) | Resulting Linkage | Class of Peptidomimetic |

|---|---|---|

| R-NH-NH₂ (Hydrazine) | -CO-NH-NR- | Aza-Peptide |

| HO-CHR-COOR' (Hydroxy Acid) | -CO-O- | Depsipeptide |

| H₂N-(CH₂)₂-COOH (β-Amino Acid) | -CO-NH- | β-Peptide Backbone |

| R-SH (Thiol) | -CO-S- | Thioester Linkage |

| H₂N-R-B(OH)₂ (Aminoboronic Acid) | -CO-NH- | Boron-containing Peptide |

Derivatization for Analytical and Mechanistic Probes (Non-Biological Targets)

The ability to attach a specific peptide sequence to another molecule is crucial for creating probes for analytical chemistry and for studying reaction mechanisms on non-biological systems. Cbz-Ala-Pro-Phe-AcCl is an ideal reagent for such derivatizations due to its defined structure and high reactivity, which ensures efficient and specific conjugation. nih.govresearchgate.net

The tripeptide can be covalently attached to various tags or surfaces by reacting the acyl chloride with a suitable nucleophile on the target molecule. This allows the tripeptide to function as a handle or reporter group.

Applications in this area include:

Chromatographic Probes: Attaching the peptide to a solid support (e.g., amino-functionalized silica) to create a chiral stationary phase for HPLC, leveraging the inherent chirality of the peptide for enantiomeric separations.

Fluorescent Labeling: Reacting the acyl chloride with an amino-functionalized fluorophore (e.g., aminocoumarin) to create a fluorescently tagged peptide. acs.org The Cbz group itself also provides a UV chromophore that can aid in detection.

Surface Modification: Covalently linking the peptide to surfaces like gold (via a thiol-terminated linker) or glass to study peptide-surface interactions or to create functionalized materials with specific binding properties.

| Target Molecule/Surface | Purpose of Derivatization | Example Application |

|---|---|---|

| Amino-functionalized Fluorophore | Introduce a fluorescent reporter group. | Fluorescence Polarization Assays |

| Amino-functionalized Silica Gel | Create a chiral stationary phase for chromatography. | Enantioselective HPLC |

| Polymer with Pendant Amino Groups | Synthesize peptide-grafted copolymers. | Functional Biomaterials |

| Small Molecule with a Free Amine | Add a peptide tag for detection and purification. | Affinity Chromatography |

Contributions to Novel Reaction Methodologies in Amide Synthesis

The chemical compound N-carbobenzyloxy-L-alanyl-L-prolyl-L-phenylalanine acyl chloride, abbreviated as Cbz-Ala-Pro-Phe-AcCl, represents a specialized reagent whose primary contribution to amide synthesis lies not in the invention of a fundamentally new reaction, but in its strategic application within advanced peptide synthesis methodologies, particularly convergent and fragment condensation strategies. By serving as a pre-activated, multi-residue building block, it enhances the efficiency and practicality of synthesizing complex polypeptides and other custom amide structures.

The Role of Acyl Chlorides in Amide Synthesis

The formation of an amide bond requires the coupling of a carboxylic acid and an amine. This direct reaction is often inefficient due to an acid-base reaction that deactivates the amine nucleophile. Consequently, the carboxylic acid's carbonyl group must be "activated" to make it more electrophilic. chempep.com One of the most established methods of activation is the conversion of the carboxylic acid to an acyl chloride. chempep.comresearchgate.net Acyl chlorides are highly reactive species that readily undergo nucleophilic attack by amines to form a stable amide bond under mild conditions. researchgate.net The high reactivity of the acyl chloride functional group in Cbz-Ala-Pro-Phe-AcCl is central to its utility.

Application in Convergent Peptide Synthesis

Modern peptide synthesis largely relies on Solid-Phase Peptide Synthesis (SPPS), where amino acids are added sequentially to a growing peptide chain anchored to a solid resin support. bachem.com While effective, this stepwise (or linear) approach can become inefficient for very long peptides, as the accumulation of even minor impurities at each step can significantly complicate the purification of the final product. chempep.com

A more advanced approach is convergent synthesis, also known as fragment condensation. In this strategy, several smaller peptide fragments are synthesized and purified independently and then coupled together to form the final, larger peptide. nih.govnih.gov This is where a reagent like Cbz-Ala-Pro-Phe-AcCl makes a significant methodological contribution. Instead of adding Alanine (B10760859), Proline, and Phenylalanine one by one in a linear fashion, Cbz-Ala-Pro-Phe-AcCl allows for their incorporation as a single, pre-activated tripeptide unit.

The advantages of this approach include:

Simplified Purification: The molecular weight difference between the desired product and any unreacted starting material is much larger than in stepwise synthesis, facilitating easier purification. nih.gov

Overcoming Difficult Sequences: Certain peptide sequences are prone to aggregation or incomplete reactions during stepwise SPPS. The use of protected, conformationally stable fragments can often mitigate these issues. chempep.com

The table below illustrates a comparative theoretical synthesis yield for a target hexapeptide using both linear and convergent strategies, highlighting the potential efficiency gains of the fragment condensation method for which Cbz-Ala-Pro-Phe-AcCl is designed.

| Parameter | Linear Stepwise Synthesis | Convergent Synthesis (using a Tripeptide Fragment) |

|---|---|---|

| Number of Coupling Cycles | 5 | 1 (for fragment coupling) |

| Assumed Yield per Cycle | 99.0% | 95.0% (fragment coupling can be lower) |

| Overall Theoretical Yield | (0.99)^5 ≈ 95.1% | 95.0% |

| Key Challenge | Accumulation of deletion sequences (N-1, N-2, etc.) | Solubility of fragments and potential for racemization at the activated C-terminus |

Research Findings in Fragment Condensation

While specific studies detailing the reaction kinetics of Cbz-Ala-Pro-Phe-AcCl are not prevalent in public literature, extensive research validates the efficacy of the fragment condensation approach it enables. Studies have shown that the choice of activation method and reaction conditions is critical to prevent racemization—a key concern when activating a chiral amino acid at the C-terminus of a peptide fragment. chempep.com The use of pre-formed acyl chlorides, while highly reactive, must be carefully controlled.

The following table summarizes typical conditions and outcomes for fragment condensation reactions representative of how Cbz-Ala-Pro-Phe-AcCl would be employed in a research context.

| Fragment A (N-Protected) | Fragment B (C-Protected or Resin-Bound) | Coupling Conditions | Typical Yield | Reference Finding |

|---|---|---|---|---|

| Z-Gly-Phe-OH | H-Phe-OBzl | DIC, HODhbt in Chloroform/Phenol | High Efficiency | Demonstrated improved efficiency over standard DMF systems for solid-phase fragment condensation. |

| Protected Tripeptide Thioacid | Resin-Bound Peptide | Isonitrile-mediated activation | Good | Allows for coupling of unprotected fragments (except Lys), simplifying the synthesis. nih.gov |

| Fmoc-Peptide-OH | H-Peptide-Resin | HATU/HOAt in DMF | Variable | Standard method, but can be hampered by fragment aggregation on the solid support. chempep.com |

Theoretical and Computational Investigations of Cbz Ala Pro Phe Accl

Quantum Chemical Studies of Electronic Structure

Quantum chemical methods are employed to understand the distribution of electrons within a molecule, which fundamentally governs its stability, properties, and reactivity. For a reactive intermediate such as a peptide acyl chloride, these studies can predict the most likely sites for chemical attack and provide a quantitative measure of its electrophilicity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org In the context of a reaction, the HOMO often acts as the nucleophile (electron donor), while the LUMO acts as the electrophile (electron acceptor). youtube.com

For an acyl chloride like Cbz-Ala-Pro-Phe-AcCl, the LUMO is of primary interest as it dictates the molecule's susceptibility to nucleophilic attack. Computational studies on simple acyl chlorides reveal that the LUMO is typically the π* antibonding orbital of the carbonyl group. studyx.airesearchgate.net This orbital is characterized by large coefficients on the carbonyl carbon and oxygen atoms. An incoming nucleophile, possessing a high-energy HOMO (e.g., the lone pair of an amine), will interact favorably with this low-energy LUMO, initiating the nucleophilic acyl substitution reaction. chemguide.co.uk The energy gap between the HOMO of a nucleophile and the LUMO of the acyl chloride is a critical determinant of reaction rate; a smaller gap generally corresponds to a more facile reaction. wikipedia.org

| Functional Group | Orbital | Typical Energy (eV) |

|---|---|---|

| Acyl Chloride (R-COCl) | LUMO | -1.0 to -2.5 |

| Amine (R-NH₂) | HOMO | -5.0 to -6.5 |

| Carboxylic Acid (R-COOH) | LUMO | -0.5 to -1.5 |

| Ester (R-COOR') | LUMO | -0.2 to -1.0 |

The distribution of electron density within a molecule provides a clear picture of its polarity and reactive sites. In the acyl chloride functional group, the high electronegativity of both the oxygen and chlorine atoms leads to a strong polarization of the carbonyl and carbon-chlorine bonds. This polarization results in a significant withdrawal of electron density from the carbonyl carbon, bestowing upon it a large partial positive charge (δ+).

This electropositive nature makes the carbonyl carbon the primary site for nucleophilic attack. Computational methods, such as Mulliken population analysis or methods based on the electrostatic potential (ESP), can quantify these partial charges. For Cbz-Ala-Pro-Phe-AcCl, such an analysis would confirm a highly positive charge on the acyl chloride carbon, predicting it to be the most electrophilic center in the molecule and thus the focal point of its reactivity.

Conformational Analysis of Peptide Acyl Chloride Intermediates

Peptides are inherently flexible molecules, capable of adopting a multitude of conformations in solution. nih.gov The specific three-dimensional arrangement of the peptide backbone and amino acid side chains can significantly influence the accessibility of the reactive acyl chloride terminus and potentially catalyze or hinder a reaction. rsc.org

Molecular Mechanics (MM) force fields and Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of complex molecules like peptides. nih.govresearchgate.net An MD simulation of Cbz-Ala-Pro-Phe-AcCl would model the motion of every atom over time, providing a dynamic view of its structural behavior in a simulated solvent environment. uni-halle.deacs.org

Key insights from such a simulation would include:

Backbone Dihedral Angles (Φ, Ψ): Analysis of the Ramachandran plot for the Alanine (B10760859) and Phenylalanine residues would reveal their preferred secondary structure propensities (e.g., extended β-sheet, polyproline II helix, or turn-like structures). mdpi.com

Proline Ring Pucker: The five-membered ring of the Proline residue can adopt distinct "up" or "down" puckered conformations, which constrains the local peptide backbone.

Side Chain Orientations: The simulation would show the preferred orientations (rotamers) of the Phenylalanine side chain and its interaction with other parts of the molecule.

Global Conformation: MD can identify low-energy, stable conformations where the reactive acyl chloride group might be sterically shielded or exposed, which has direct implications for its reactivity.

| Amino Acid | Secondary Structure | Φ (Phi) Angle (°) | Ψ (Psi) Angle (°) |

|---|---|---|---|

| Alanine (Ala) | Right-handed α-helix | -60 | -45 |

| Alanine (Ala) | β-sheet | -135 | +135 |

| Proline (Pro) | α-helix / β-sheet (fixed) | -60 to -75 | -47 (α) / +145 (β) |

| Phenylalanine (Phe) | Right-handed α-helix | -65 | -40 |

| Phenylalanine (Phe) | β-sheet | -140 | +135 |

While MD simulations are excellent for sampling conformations, the underlying force fields are approximations. For higher accuracy, Ab Initio and Density Functional Theory (DFT) methods are used. rsc.org Due to their computational cost, it is common practice to apply these quantum mechanical methods to calculate the relative energies of specific, important conformations identified by MD. For a molecule the size of Cbz-Ala-Pro-Phe-AcCl, DFT calculations would likely be performed on truncated models or fragments (e.g., Ala-Pro-Phe-AcCl or Pro-Phe-AcCl) to maintain computational feasibility while focusing on the electronic structure near the reactive site. mdpi.com These calculations provide a more accurate ranking of conformational stabilities and can reveal subtle electronic interactions missed by classical force fields.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the detailed step-by-step mechanism of a chemical reaction. whiterose.ac.uk For Cbz-Ala-Pro-Phe-AcCl, the primary reaction of interest is its acylation of a nucleophile, such as the N-terminus of another amino acid, to form a new peptide bond.

Using DFT, the entire reaction coordinate can be modeled. researchgate.net This involves identifying and calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The reaction between the peptide acyl chloride and an amine nucleophile is expected to proceed via a nucleophilic addition-elimination mechanism. chemguide.co.uk A computational study would characterize the key species along this pathway:

Reactant Complex: The initial non-covalent association of the acyl chloride and the nucleophile.

First Transition State (TS1): The energy barrier for the nucleophile's attack on the carbonyl carbon to form a tetrahedral intermediate.

Tetrahedral Intermediate: The species formed after the initial nucleophilic attack, where the carbonyl carbon is sp³-hybridized.

Second Transition State (TS2): The energy barrier for the collapse of the tetrahedral intermediate and the expulsion of the chloride leaving group.

Product Complex: The final association of the newly formed peptide and the hydrogen chloride byproduct.

The calculated activation energies (the heights of the transition state barriers) provide direct insight into the reaction kinetics. Furthermore, computational modeling can be used to investigate potential side reactions, such as the formation of an oxazolone (B7731731) at the C-terminus, which is a known pathway for racemization in peptide synthesis involving activated amino acid derivatives. By comparing the activation barriers for the desired reaction versus the side reaction, computational chemistry can predict the conditions under which side product formation might become significant.

Transition State Characterization for Nucleophilic Attack

Computational modeling of such a transition state would typically involve quantum mechanics (QM) or combined quantum mechanics/molecular mechanics (QM/MM) methods. These studies would calculate the energy barrier for the reaction and characterize the geometry of the transition state, including critical bond lengths and angles between the nucleophile, the carbonyl carbon, and the leaving group. However, specific values and detailed structural data for Cbz-Ala-Pro-Phe-AcCl's transition state are not documented in the accessible literature.

Solvation Effects on Reaction Pathways

Similarly, specific computational investigations into the solvation effects on the reaction pathways of Cbz-Ala-Pro-Phe-AcCl have not been found in broad literature searches. Generally, solvation plays a critical role in reaction kinetics and thermodynamics. For a reaction involving a charged or highly polar transition state, such as the tetrahedral intermediate in a nucleophilic acyl substitution, polar solvents would be expected to stabilize the transition state more than the reactants, thereby accelerating the reaction rate.

Computational approaches to studying these effects often employ implicit or explicit solvent models. wikipedia.org Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, while explicit models involve simulating individual solvent molecules surrounding the solute. wikipedia.org These simulations can provide insights into how solvent molecules interact with the reacting species through hydrogen bonding or other electrostatic interactions, and how these interactions influence the energy profile of the reaction. Without specific studies on Cbz-Ala-Pro-Phe-AcCl, any discussion remains general to the class of peptide acyl chlorides. huji.ac.illibretexts.org

Analytical Methodologies for Research and Development of Peptide Acyl Chlorides

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of peptide derivatives, providing essential information on purity and stereochemical integrity. For a reactive species like a peptide acyl chloride, these techniques must be carefully optimized to prevent degradation during analysis.

High-Performance Liquid Chromatography (HPLC) and UHPLC for Purity Profiling

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the primary methods for assessing the purity of peptide compounds like Cbz-Ala-Pro-Phe-AcCl. mtoz-biolabs.commtoz-biolabs.com Reversed-phase HPLC (RP-HPLC) is the most common modality used for peptide analysis, separating molecules based on their hydrophobicity. altabioscience.comcreative-proteomics.com

The purity of the peptide is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. mtoz-biolabs.com For Cbz-Ala-Pro-Phe-AcCl, the presence of the hydrophobic benzyloxycarbonyl (Cbz) and phenylalanine (Phe) groups dictates strong retention on a non-polar stationary phase, such as C18-bonded silica. mtoz-biolabs.comaltabioscience.com The separation is typically achieved using a gradient elution system, where the proportion of an organic solvent like acetonitrile (B52724) in the aqueous mobile phase is gradually increased. creative-proteomics.com An acidic modifier, commonly trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution by ion-pairing with the peptide. altabioscience.com

Detection is most effectively carried out using UV spectroscopy, with the wavelength set to approximately 215-220 nm, where the peptide bonds exhibit strong absorbance. altabioscience.comcreative-proteomics.com UHPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption, by employing columns with smaller particle sizes (sub-2 µm). chromatographytoday.com

Table 1: Illustrative RP-HPLC/UHPLC Method for Purity Analysis of Cbz-Ala-Pro-Phe-AcCl

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 215 nm |

| Injection Volume | 2 µL |

Chiral Chromatography for Enantiomeric Excess Determination

The biological activity of peptides is critically dependent on the stereochemistry of their constituent amino acids. Therefore, it is essential to verify that no racemization has occurred during the synthesis of Cbz-Ala-Pro-Phe-AcCl and that the alanine (B10760859), proline, and phenylalanine residues remain in their natural L-configuration. chromatographytoday.com

Chiral chromatography is the definitive method for determining enantiomeric purity. chromatographytoday.commdpi.com This can be achieved by hydrolyzing the peptide into its constituent amino acids, derivatizing them with a chiral reagent, and analyzing them on a standard HPLC column. sigmaaldrich.com More advanced and direct methods employ chiral stationary phases (CSPs) that can separate the enantiomers or diastereomers of the intact peptide or its fragments. chromatographytoday.comchiraltech.com Cinchona alkaloid-derived zwitterionic CSPs, for instance, have shown versatility in the chiral analysis of free amino acids and small peptides. mdpi.comchiraltech.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector, which have different interaction energies, leading to different retention times. mdpi.com

Table 2: Representative Chiral HPLC Method for Amino Acid Enantiomeric Analysis

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Cinchona-derived Zwitterionic) |

| Mobile Phase | Methanol (B129727)/Water mixture with acidic/basic modifiers |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm or Mass Spectrometry (MS) |

| Sample Preparation | Acid hydrolysis of the peptide, followed by neutralization |

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques provide detailed information about the molecular weight, structure, and functional groups present in Cbz-Ala-Pro-Phe-AcCl, serving as indispensable tools for its definitive identification and characterization.

Mass Spectrometry (MS and MS/MS) for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and sequence of peptides. altabioscience.com Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, which allows the intact molecule to be ionized with minimal fragmentation. preprints.org A high-resolution mass spectrometer can provide a highly accurate mass measurement for the protonated molecule [M+H]⁺ of Cbz-Ala-Pro-Phe-AcCl, confirming its elemental composition.

Tandem mass spectrometry (MS/MS) is employed for sequence verification. nih.gov In an MS/MS experiment, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart at the peptide bonds. This fragmentation typically produces a series of 'b' ions (containing the N-terminus) and 'y' ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. chimia.ch The presence of the Cbz group at the N-terminus and the acyl chloride at the C-terminus would be confirmed by the masses of the first b-ion and the final y-ion, respectively. The detection of the corresponding acylium ion intermediate has been reported in studies of similar tetrapeptide-catalyzed acylation reactions. preprints.org

Table 3: Predicted Key MS and MS/MS Fragments for Cbz-Ala-Pro-Phe-AcCl (Note: Monoisotopic masses are calculated for the protonated species [M+H]⁺)

| Ion | Sequence | Predicted m/z |

| [M+H]⁺ | [Cbz-Ala-Pro-Phe-AcCl+H]⁺ | 528.21 |

| b₁ | [Cbz]⁺ | 108.04 |

| b₂ | [Cbz-Ala]⁺ | 221.10 |

| b₃ | [Cbz-Ala-Pro]⁺ | 318.15 |

| y₁ | [Phe-AcCl+H]⁺ | 212.06 |

| y₂ | [Pro-Phe-AcCl+H]⁺ | 309.11 |

| y₃ | [Ala-Pro-Phe-AcCl+H]⁺ | 380.15 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of molecules in solution. rsc.org One-dimensional (1D) ¹H and ¹³C NMR spectra can confirm the presence of all the constituent parts of Cbz-Ala-Pro-Phe-AcCl. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the Cbz and Phe groups, the aliphatic protons of the Ala, Pro, and Phe side chains, and the amide (N-H) protons. chemrxiv.org

Two-dimensional (2D) NMR experiments are necessary for unambiguous assignment of all signals and confirmation of the amino acid sequence and connectivity. uzh.ch

COSY (Correlation Spectroscopy) reveals proton-proton couplings within the same amino acid residue.

TOCSY (Total Correlation Spectroscopy) establishes the complete spin systems for each residue, identifying all protons belonging to a single amino acid. chemrxiv.org

NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close in space (typically <5 Å), providing information about the peptide's conformation and the sequence (e.g., a NOE between the alpha-proton of one residue and the amide proton of the next). uzh.ch

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, confirming the connectivity between residues and the attachment of the Cbz and acyl chloride groups. preprints.org

The presence of proline can lead to cis/trans isomerization about the Ala-Pro peptide bond, which may result in two distinct sets of NMR signals for the residues near the proline. chemrxiv.orgnih.gov

Table 4: Expected ¹H NMR Chemical Shift Ranges for Cbz-Ala-Pro-Phe-AcCl

| Proton Type | Expected Chemical Shift Range (ppm) |

| Amide (N-H) | 7.0 - 8.5 |

| Aromatic (Cbz, Phe) | 7.2 - 7.5 |

| Cbz-CH₂ | ~5.1 |

| Alpha (Hα) | 4.0 - 4.8 |

| Beta, Gamma, Delta (Hβ, Hγ, Hδ) | 0.8 - 3.8 |

| Ala-CH₃ | ~1.3 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. okstate.edu For Cbz-Ala-Pro-Phe-AcCl, the IR spectrum would provide a unique fingerprint, confirming the presence of key structural motifs. researchgate.net

The most diagnostic peak for this molecule would be the carbonyl (C=O) stretch of the acyl chloride group, which appears at a characteristically high frequency, typically around 1800 cm⁻¹. ucalgary.ca This distinguishes it clearly from the other carbonyl groups in the molecule. The carbamate (B1207046) carbonyl (from the Cbz group) and the two amide carbonyls (Amide I band) would absorb in the 1630-1720 cm⁻¹ region. Other significant absorptions would include the N-H stretching of the amide groups (~3300 cm⁻¹), C-H stretching from the aromatic and aliphatic groups (~2850-3100 cm⁻¹), and aromatic C=C bending vibrations (~1450-1600 cm⁻¹). researchgate.netrsc.org

Table 5: Characteristic IR Absorption Frequencies for Cbz-Ala-Pro-Phe-AcCl

| Functional Group | Vibration | Expected Frequency (cm⁻¹) |

| Acyl Chloride | C=O Stretch | ~1800 |

| Carbamate (Cbz) | C=O Stretch | ~1700-1720 |

| Amide I | C=O Stretch | ~1630-1680 |

| Amide II | N-H Bend | ~1510-1550 |

| Amide A | N-H Stretch | ~3300 |

| Aromatic Rings | C-H Stretch | ~3030-3100 |

| Aliphatic Groups | C-H Stretch | ~2850-2960 |

| Aromatic Rings | C=C Bending | ~1450-1600 |

In-Process Monitoring Techniques for Reaction Progress

In-process monitoring of the synthesis of peptide acyl chlorides, such as Cbz-Ala-Pro-Phe-AcCl, is critical for ensuring high yield and purity. The synthesis involves two key stages: the assembly of the protected peptide backbone (Cbz-Ala-Pro-Phe-OH) and the subsequent conversion of the C-terminal carboxylic acid to an acyl chloride. Different analytical techniques are employed to monitor each stage.

For the solid-phase peptide synthesis (SPPS) of the precursor peptide, several real-time and at-line monitoring techniques can be employed to track the progress of acylation (peptide bond formation) and deprotection steps. These methods provide immediate feedback, allowing for optimization of reaction times and ensuring coupling efficiency. s4science.atrsc.org Techniques such as continuous measurement of electrical conductivity in the reaction vessel can correlate with the degree of acylation. nih.gov Other methods include monitoring the swelling of the resin support, as changes in resin bed volume can indicate coupling efficiency and detect on-resin aggregation. rsc.orgrsc.org Furthermore, in-line UV-Vis analysis is commonly used, particularly with Fmoc chemistry, to quantify the release of the Fmoc-protecting group during the deprotection step, which confirms the successful completion of the previous coupling stage. vapourtec.com Refractive index (RI) measurement of the reaction solution is another process analytical technology (PAT) tool that can monitor the transfer of mass from the solution to the solid support in real-time. s4science.at

Monitoring the direct conversion of the protected peptide's C-terminal carboxylic acid to the acyl chloride (e.g., using a chlorinating agent like thionyl chloride or oxalyl chloride) presents a greater challenge due to the high reactivity and instability of the acyl chloride product. Direct in-line monitoring is less common but can be achieved using spectroscopic methods. In-line Fourier-transform infrared spectroscopy (FTIR), such as ReactIR, can directly detect the formation of the acyl chloride by monitoring the appearance of its characteristic carbonyl stretching frequency, which is distinct from the starting carboxylic acid. vapourtec.com